Aceroside VIII
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H42O12 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C30H42O12/c31-16-30(38)17-40-29(27(30)37)39-15-23-24(34)25(35)26(36)28(42-23)41-22(14-9-19-7-12-21(33)13-8-19)4-2-1-3-18-5-10-20(32)11-6-18/h5-8,10-13,22-29,31-38H,1-4,9,14-17H2/t22-,23-,24-,25+,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
JLMGCBFIPZDHLZ-GYOMMSMMSA-N |
SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O |
Synonyms |
aceroside VIII |
Origin of Product |
United States |
Phytochemical Sourcing and Isolation Methodologies for Aceroside Viii
Botanical Origins and Distribution of Aceroside VIII
The occurrence of this compound has been documented across several plant families, with a notable concentration in the Betulaceae and Aceraceae families. Its distribution is a key area of interest for phytochemical research.
Betula platyphylla, commonly known as the Japanese white birch, is the most significant and widely reported botanical source of this compound. mdpi.comnaturalproducts.net The compound is one of the main bioactive constituents found in the bark of this tree, which is broadly distributed across Korea, China, and Japan. mdpi.comjst.go.jp Chemical investigations of the inner bark of B. platyphylla have consistently led to the isolation of this compound along with other related diarylheptanoids. jst.go.jpmendeley.comtandfonline.com Research highlights that this compound, platyphylloside (B2517065), and betulin (B1666924) are considered the three primary bioactive components responsible for the medicinal properties attributed to B. platyphylla bark. mdpi.com
Beyond its primary source, this compound has been identified in other species within the Betula genus. Studies have confirmed its presence in Betula pendula (silver birch) and the endemic Georgian species Betula megrelica. florajournal.com The broader Betulaceae family, which includes the genus Alnus (alders), is also known for producing a wide array of diarylheptanoids. researchgate.net Specifically, this compound has been reported in species such as Alnus firma. nih.gov This indicates a wider distribution of the compound within this plant family.
As its name suggests, this compound was also identified within the Aceraceae (maple) family. It has been isolated from Acer maximowiczianum (Nikko maple). naturalproducts.net Further metabolomic studies focusing on seven different Acer species have detected acerogenin glycosides, including this compound. nih.gov These findings confirm that the compound is not exclusive to the Betula genus and has a notable presence in maples, contributing to their chemical diversity.
Modern metabolomic profiling has expanded the known botanical sources of this compound beyond its traditional origins. These high-throughput screening techniques enable the detection of compounds in a wide range of plant extracts. mdpi.com In one such study comparing the metabolite profiles of the Asteraceae, Fabaceae, and Rosaceae families, this compound was detected at its highest relative levels in samples from the Rosaceae family. d-nb.infonih.gov This emerging data suggests that this compound may have a more widespread distribution in the plant kingdom than previously understood, opening new avenues for its sourcing.
Table 1: Documented Botanical Sources of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
| Betulaceae | Betula | Betula platyphylla | Bark, Inner Bark | mdpi.comnaturalproducts.netjst.go.jpmendeley.comtandfonline.com |
| Betulaceae | Betula | Betula pendula | Not Specified | florajournal.com |
| Betulaceae | Betula | Betula megrelica | Bark | florajournal.com |
| Betulaceae | Alnus | Alnus firma | Not Specified | nih.gov |
| Aceraceae | Acer | Acer maximowiczianum | Not Specified | naturalproducts.net |
| Rosaceae | Not Specified | Not Specified | Not Specified | d-nb.infonih.gov |
Advanced Chromatographic Techniques for this compound Preparative Isolation
The purification of this compound from crude plant extracts requires sophisticated separation methodologies. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective technique for isolating diarylheptanoids.
High-Speed Counter-Current Chromatography is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and allowing for total recovery. mdpi.com This technique has been successfully optimized for the preparative-scale separation of diarylheptanoids like this compound from the bark of Betula platyphylla. mdpi.comresearchgate.netnih.gov
The process involves the careful selection of a two-phase solvent system. For the isolation of this compound and the related compound platyphylloside, a system composed of ethyl acetate, acetonitrile (B52724), and water has been optimized. mdpi.comresearchgate.net In a typical setup, the upper organic phase is used as the stationary phase, while the lower aqueous phase serves as the mobile phase. mdpi.comnih.gov A crude, diarylheptanoid-rich fraction from the plant extract is injected into the chromatograph, and the components are separated based on their differential partitioning between the two liquid phases. This method has been shown to be simple, rapid, and highly efficient, yielding this compound with a purity of over 95%. mdpi.com
Table 2: Optimized HSCCC Parameters for this compound Isolation from Betula platyphylla
| Parameter | Value/Description | Reference(s) |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | mdpi.comnih.gov |
| Solvent System | Ethyl acetate/acetonitrile/water | mdpi.comresearchgate.netnih.gov |
| Volume Ratio | 1:0.1:1 (v/v/v) | mdpi.comresearchgate.netnih.gov |
| Stationary Phase | Upper phase of the solvent system | mdpi.comnih.gov |
| Mobile Phase | Lower phase of the solvent system | mdpi.comnih.gov |
| Flow Rate | 1.5 mL/min | mdpi.com |
| Revolution Speed | 1000 rpm | mdpi.com |
| Separation Temp. | 25 °C | mdpi.com |
| Resulting Purity | 95.2% for this compound | mdpi.com |
Compound Index
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a pivotal strategy used to isolate specific bioactive compounds, such as this compound, from complex plant extracts. This approach involves a systematic process where the crude extract is separated into various fractions. Each fraction is then tested for a specific biological activity, and the most potent fractions are selected for further separation until a pure, active compound is isolated. waocp.orgphcog.com
In the context of this compound isolation from Betula platyphylla, researchers have employed this strategy guided by the compound's anti-proliferative activity against cancer cell lines. mdpi.comsemanticscholar.orgnih.gov The process begins with a crude extract from the plant material, which is then partitioned using different solvents to create fractions. These fractions are screened for their ability to inhibit the growth of specific cancer cells, such as colon, renal, or osteosarcoma cell lines. mdpi.com
One study demonstrated this by starting with a diarylheptanoid-rich fraction (DRF) from B. platyphylla bark extract. mdpi.com This DRF was shown to have anti-proliferative effects at concentrations from 1.25 to 20.0 µg/mL. mdpi.com By targeting the fraction with the highest bioactivity, researchers can efficiently direct their purification efforts, saving time and resources that would be spent on inactive components. mdpi.comsemanticscholar.org this compound has also been identified as a weak but selective inhibitor of histone deacetylase 6 (HDAC6) in HT29 human colon cancer cells, an activity that can be used to guide its isolation. frontiersin.orgfrontiersin.org This targeted approach ensures that the subsequent, often costly and labor-intensive, purification steps are focused solely on the fractions containing the compound of interest. semanticscholar.orgmdpi.com
Table 1: Example of Bioassay-Guided Fractionation for Anti-Proliferative Compounds from Betula platyphylla
| Fractionation Step | Material | Bioassay | Result |
| Initial Extraction | Crude extract of Betula platyphylla bark | Anti-proliferative screen (e.g., against colon cancer cells) | Extract shows activity, prompting further fractionation. |
| Solvent Partitioning | Diarylheptanoid-Rich Fraction (DRF) | Anti-proliferative assay on renal and colon cancer cell lines | DRF demonstrates significant dose-dependent inhibitory effects. mdpi.com |
| Final Purification | Active Fraction from DRF | N/A (Guided by previous bioassay) | Isolation of pure compounds, including this compound and Platyphylloside. mdpi.com |
Integration of Other Preparative Liquid Chromatography Approaches
Following initial fractionation, preparative liquid chromatography techniques are essential for purifying this compound to a high degree. nih.gov While conventional methods often require multiple, time-consuming chromatographic steps that can lead to sample loss, modern approaches like High-Speed Counter-Current Chromatography (HSCCC) have been successfully integrated for more efficient isolation. semanticscholar.orgnih.gov
HSCCC is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary phase, thereby preventing the irreversible adsorption of the sample and allowing for total recovery. nih.gov This technique has been effectively used for the preparative separation of this compound and other diarylheptanoids from a crude sample of B. platyphylla. nih.govnih.gov
In a specific application, researchers developed a simple and rapid HSCCC method to isolate this compound. mdpi.comnih.gov The process involved optimizing a two-phase solvent system and then injecting the bioactive diarylheptanoid-rich fraction into the HSCCC apparatus. mdpi.comsemanticscholar.org The effluent was monitored, and fractions were collected to yield pure compounds. This integrated approach allowed for the successful isolation of 15 mg of this compound with a purity of 95.2% from 100 mg of the starting fraction. mdpi.comnih.gov The results demonstrate that HSCCC is a highly efficient preparative method for purifying diarylheptanoids from B. platyphylla bark. semanticscholar.orgnih.gov
Table 2: Preparative HSCCC Parameters for this compound Isolation
| Parameter | Specification | Reference |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |
| Starting Material | 100 mg of Diarylheptanoid-Rich Fraction (DRF) from B. platyphylla | mdpi.com |
| Solvent System | Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) | mdpi.comnih.gov |
| Stationary Phase | Upper organic phase | mdpi.comnih.gov |
| Mobile Phase | Lower aqueous phase | mdpi.comnih.gov |
| Flow Rate | 1.5 mL/min | semanticscholar.org |
| Apparatus Speed | 1000 rpm | semanticscholar.org |
| Detection | UV at 280 nm | semanticscholar.org |
| Yield | 15 mg of this compound | mdpi.comnih.gov |
| Purity | 95.2% (as determined by HPLC) | semanticscholar.orgnih.gov |
Biosynthetic Pathways and Synthetic Endeavors for Aceroside Viii Analogues
Elucidation of Putative Biosynthetic Routes of Aceroside VIII in Plants
The biosynthesis of this compound is believed to be deeply rooted in fundamental plant metabolic pathways, originating from primary metabolites and branching into the complex world of secondary metabolism.
Linkages to the Shikimate Pathway and Phenylpropanoid Metabolism
The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways. naturalproducts.netd-nb.info The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine. mdpi.comresearchgate.net Phenylalanine then serves as a primary precursor for the vast array of phenylpropanoid compounds. mdpi.com
The journey from primary metabolism to this compound begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, key products of glycolysis and the pentose (B10789219) pathway, respectively. mdpi.com This reaction, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, marks the entry point into the shikimate pathway. mdpi.comresearchgate.net Through a series of enzymatic steps, chorismate is formed, which is a critical branch point intermediate leading to the synthesis of phenylalanine. mdpi.com
Phenylalanine is then channeled into the phenylpropanoid pathway. mdpi.com The initial step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.net Subsequent hydroxylations and other modifications, catalyzed by enzymes such as cinnamate-4-hydroxylase, generate various phenolic compounds that serve as building blocks for more complex structures. researchgate.net For diarylheptanoids like this compound, it is proposed that two cinnamate (B1238496) units are coupled with a malonate unit via acetyl-CoA, ultimately leading to the characteristic 1,7-diarylheptanoid skeleton. mdpi.com
Comparative Analysis with Related Acerogenin Biosynthesis
The biosynthesis of this compound is closely related to that of other acerogenins, which are diarylheptanoids found in Acer (maple) species. mdpi.comepfl.ch Radioisotope tracing studies have provided insights into the formation of these compounds. For instance, the biosynthesis of acerogenin A is thought to proceed through an intramolecular oxidative coupling of its linear precursor, centrolobol. mdpi.com
The general biosynthetic scheme for both linear and cyclic diaryl ether heptanoids suggests a common origin from two cinnamate units and a malonate unit. mdpi.com This fundamental pathway gives rise to linear diarylheptanoids, which can then undergo further enzymatic modifications, such as glycosylation to form compounds like this compound, or cyclization to form cyclic acerogenins. mdpi.comepfl.ch The structural diversity observed among the acerogenins and acerosides arises from variations in the oxygenation patterns of the aromatic rings and modifications of the heptane (B126788) chain. mdpi.comacs.org
Chemical Synthesis Strategies for Diarylheptanoid Skeletons and this compound Derivatization
The chemical synthesis of diarylheptanoids, including this compound and its analogues, provides a means to confirm their structures, explore their biological activities, and develop novel compounds with enhanced properties. uni-regensburg.deresearchgate.net
Development of Synthetic Methodologies for Linear and Cyclic Diarylheptanoids
A variety of synthetic strategies have been developed to construct the diarylheptanoid framework. acs.orgCurrent time information in Bangalore, IN. These methods can be broadly categorized based on the approach to forming the C7 chain and, for cyclic derivatives, the macrocycle.
For linear diarylheptanoids , common strategies include:
Aldol (B89426) Condensations: Cross aldol condensations, such as the Claisen-Schmidt condensation, are frequently employed to build the heptane chain. mdpi.com
Wittig Reaction: The Wittig reaction is another powerful tool for forming carbon-carbon double bonds within the heptane skeleton. mdpi.com
Reduction and Oxidation Reactions: Various reduction and oxidation reactions are used to modify the functional groups on the heptane chain, such as the reduction of ketones to alcohols or the oxidation of alcohols to ketones. nih.gov
For cyclic diarylheptanoids , the key challenge lies in the formation of the macrocyclic ring. uni-regensburg.de Several intramolecular cyclization strategies have been successfully applied:
Ullmann Ether Synthesis: This reaction is used to form the diphenyl ether linkage in meta,para-bridged diarylheptanoids. mdpi.com
Suzuki and Stille Couplings: These metal-catalyzed cross-coupling reactions are employed to form the aryl-aryl bond in biphenyl-type diarylheptanoids. mdpi.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): This method has been effectively used for the macrocyclization to form diphenyl ether linkages, particularly when one of the aromatic rings is activated by an electron-withdrawing group. mdpi.comnih.gov
Domino Reactions: More complex sequences, such as a domino Miyaura arylborylation–intramolecular Suzuki reaction, have been developed for the efficient synthesis of m,m-cyclophane skeletons. researchgate.net
Design and Synthesis of this compound Analogues for Structure-Activity Exploration
The synthesis of analogues of this compound and other diarylheptanoids is crucial for understanding their structure-activity relationships (SAR). nih.govoncodesign-services.com By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for their effects. oncodesign-services.comscirp.org
For this compound, synthetic efforts would focus on modifications at several key positions:
The Glycosidic Moiety: The sugar portion of this compound can be varied to explore the influence of the glycone on activity. This could involve changing the type of sugar, its stereochemistry, or replacing it with other functional groups.
The Aromatic Rings: The substitution pattern on the two phenyl rings can be altered. This includes changing the position and number of hydroxyl groups or introducing other substituents like methoxy, halogen, or alkyl groups.
The Heptane Chain: The functional groups along the seven-carbon chain can be modified. For example, the hydroxyl group could be oxidized to a ketone, or its stereochemistry could be altered.
The synthesis of a library of such analogues allows for a comprehensive exploration of the SAR, which can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govoncodesign-services.com For instance, the synthesis of various triazole analogues and their subsequent biological evaluation helped to establish critical SAR for HDAC8 inhibition, demonstrating the necessity of the hydroxamic acid moiety and the beneficial effect of small hydrophobic groups at certain positions. nih.gov
Molecular and Cellular Pharmacology of Aceroside Viii: in Vitro Investigations
Selective Histone Deacetylase 6 (HDAC6) Inhibition by Aceroside VIII
This compound, a diarylheptanoid isolated from the Japanese white birch (Betula platyphylla), has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6). frontiersin.orgnih.gov This unique enzymatic inhibition positions this compound as a compound of interest in molecular pharmacology, particularly for its potential role in cancer therapy. nih.govmdpi.comthieme-connect.com
Characterization of Catalytic Activity Inhibition against HDAC6 Isoform
This compound has demonstrated a selective inhibitory effect on the catalytic activity of the HDAC6 isoform. frontiersin.orgnih.govthieme-connect.com While it is considered a weak inhibitor, its specificity for HDAC6 over other HDAC isoforms is a significant characteristic. nih.gov In studies conducted on HT29 human colon cancer cells, this compound was shown to selectively inhibit the catalytic function of HDAC6. mdpi.comnih.gov The identification of isoform-specific HDAC inhibitors like this compound is crucial for understanding the distinct biological roles of individual HDACs and evaluating their therapeutic potential. nih.gov
Molecular Mechanisms of HDAC6 Target Engagement
The interaction between this compound and HDAC6 involves the binding of the compound to the enzyme's active site. Molecular docking studies are instrumental in elucidating the specific interactions between potential inhibitors and their target enzymes. frontiersin.orgmdpi.com For HDAC inhibitors, a common mechanism involves the chelation of the zinc ion (Zn2+) within the catalytic center of the HDAC protein. researchgate.net The active site of HDAC enzymes includes an 11 Å binding site containing this zinc ion, which is essential for the enzyme's hydrolytic activity. mdpi.com While the precise binding mode of this compound within the HDAC6 active site requires further detailed crystallographic analysis, its ability to inhibit catalytic activity suggests a direct interaction with key residues or the zinc cofactor in this region. mdpi.com
Induction of Alpha-Tubulin Hyperacetylation in Cellular Models
A primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of α-tubulin, a major substrate of HDAC6. frontiersin.orgnih.govthieme-connect.comthieme-connect.com HDAC6 plays a crucial role in deacetylating α-tubulin, thereby regulating microtubule stability and dynamics. mdpi.comrupress.org In cellular models, such as HT29 colon cancer cells, treatment with this compound leads to a notable increase in the levels of acetylated α-tubulin. mdpi.comnih.gov This hyperacetylation is a hallmark of HDAC6 inhibition and serves as a key indicator of the compound's target engagement within the cell. mdpi.comrupress.org The increased acetylation of α-tubulin following treatment with this compound has been confirmed in various in vitro studies. mdpi.comnih.govrupress.org
Synergistic Effects with Established HDAC6-Selective Inhibitors (e.g., A452)
A significant aspect of this compound's pharmacological profile is its ability to act synergistically with other established HDAC6-selective inhibitors, such as A452. frontiersin.orgnih.govthieme-connect.comthieme-connect.com Combined treatment of cancer cells with this compound and A452 results in a synergistic increase in the levels of acetylated α-tubulin. nih.govmdpi.com This enhanced effect on α-tubulin acetylation translates into a more potent anti-cancer activity, including increased apoptosis and growth inhibition in colon cancer cells. nih.govthieme-connect.comnih.gov For instance, the combination of 10 µM this compound with 0.1 µM A452 led to a significant decrease in the growth of HT29 CRC cells. frontiersin.orgnih.gov These findings suggest that natural HDAC6-selective inhibitors like this compound can enhance the efficacy of other HDAC6 inhibitors. nih.govpreprints.orgmdpi.comnih.gov
Epigenetic Modulatory Impact on Gene Expression and Cellular Processes (in vitro)
The inhibition of HDAC6 by this compound has an epigenetic modulatory impact that influences gene expression and various cellular processes in vitro. frontiersin.orgnih.gov HDACs, including HDAC6, play a critical role in regulating gene expression by altering chromatin structure. researchgate.net By inhibiting HDAC6, this compound can lead to changes in the acetylation status of both histone and non-histone proteins, thereby affecting the expression of genes involved in key cellular functions. nih.govmdpi.com In vitro studies have shown that the synergistic action of this compound with other HDAC inhibitors can lead to significant growth inhibition and apoptosis in cancer cells. mdpi.comthieme-connect.comnih.gov This is partly due to the epigenetic regulation of genes that control cell cycle progression and cell death pathways. nih.govpreprints.org
Antioxidant Activity and Mechanisms of this compound
In addition to its HDAC6 inhibitory activity, this compound has been reported to possess potent antioxidant properties. frontiersin.org As a diarylheptanoid, its chemical structure lends itself to scavenging free radicals and mitigating oxidative stress. frontiersin.org The antioxidant effects of natural compounds are often evaluated through various in vitro assays that measure their ability to neutralize different types of free radicals. While specific data from DPPH and ABTS assays for this compound were not available in the provided search results, related diarylheptanoids and plant extracts containing them have shown significant antioxidant potential. The mechanisms underlying the antioxidant activity of such phenolic compounds typically involve donating a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing further oxidative damage.
Direct Free Radical Scavenging Capabilities (e.g., DPPH assay correlations)
This compound, a diarylheptanoid glycoside, has been evaluated for its antioxidant properties. In studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound showed a positive, albeit relatively weak, correlation with antioxidant activity. plos.org Further investigations have characterized it as possessing superoxide (B77818) (O₂⁻) scavenging and general antioxidative capabilities. nih.gov These findings classify this compound as a compound with direct, though modest, free-radical scavenging potential in chemical assays.
Role as an Acerogenin Derivative in Oxidative Stress Modulation
This compound is classified as an acerogenin derivative. plos.org Compounds within this class are noted for their potential to modulate cellular responses to oxidative stress. mdpi.com For instance, research on related compounds like acerogenin A has demonstrated a protective effect against oxidative stress-induced cell death in neuronal models. mdpi.com In a relevant study, this compound, isolated from the bark of Betula platyphylla, demonstrated a protective effect against D-Galactosamine-induced cytotoxicity in primary cultured rat hepatocytes, a common in vitro model for studying liver injury where oxidative stress is a key pathological factor. nih.gov
In Vitro Anti-proliferative Effects of this compound in Cancer Cell Lines
The anti-proliferative potential of this compound has been a primary focus of in vitro research, with its effects being tested across a variety of human cancer cell lines. nih.gov
Growth Inhibition in Colon Adenocarcinoma Cell Models (e.g., HT29, COLO205, KM12)
The efficacy of this compound has been assessed against several colon adenocarcinoma cell lines. nih.govresearchgate.net In studies using the KM12 cell line, this compound demonstrated limited potency, with a half-maximal inhibitory concentration (IC₅₀) value greater than 20.0 μM. nih.gov Its activity was noted to be less significant than that of its structural analogue, platyphylloside (B2517065). nih.gov However, in the HT29 colon cancer cell model, a specific mechanism of action was identified, where this compound functions as a histone deacetylase (HDAC) inhibitor. nih.govthieme-connect.comnih.gov
| Cell Line | Compound | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| KM12 | This compound | > 20.0 | nih.gov |
| HT29 | This compound | Identified as an HDAC6 inhibitor, enhancing apoptosis | thieme-connect.comnih.gov |
Anti-proliferative Activity in Renal Carcinoma Cell Lines (e.g., A498, U031)
Investigations into the effect of this compound on renal carcinoma have been conducted on cell lines such as A498 and U031. nih.govresearchgate.net Consistent with findings in colon cancer models, the compound showed limited anti-proliferative activity. The IC₅₀ values in both the A498 and U031 renal cell lines were reported to be greater than 20.0 μM. nih.gov
| Cell Line | Compound | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| A498 | This compound | > 20.0 | nih.gov |
| U031 | This compound | > 20.0 | nih.gov |
Effects on Osteosarcoma Cell Lines (e.g., MG63, MG63.3)
The cytotoxic effects of this compound have also been evaluated against osteosarcoma cell lines with differing metastatic potential, specifically MG63 and MG63.3. nih.govresearchgate.netmdpi.com While these studies confirm that this compound was tested, they primarily highlight the more potent activity of the related compound platyphylloside, suggesting that this compound has a comparatively weaker effect in these specific cell lines. nih.gov
Investigated Cellular Pathways Mediating Anti-proliferative Responses (e.g., Apoptosis induction)
Research into the molecular mechanisms underlying the anti-cancer effects of this compound has identified a key cellular pathway. The compound is recognized as a selective inhibitor of histone deacetylase 6 (HDAC6), a functionally unique enzyme among the zinc-dependent HDACs. thieme-connect.comnih.govmdpi.com
In studies on the HT29 colon cancer cell line, this compound was shown to selectively inhibit the catalytic activity of HDAC6. thieme-connect.comnih.gov This inhibition leads to an increase in the acetylation of α-tubulin, a primary substrate of HDAC6. nih.gov A significant finding is that this selective inhibition by this compound synergistically enhances the induction of apoptosis and growth inhibition when combined with other HDAC6 inhibitors like A452. thieme-connect.comnih.gov The combination of this compound and A452 was more potent in inducing apoptosis than either agent used alone. nih.gov These results strongly indicate that the anti-proliferative response elicited by this compound is mediated, at least in part, through the induction of apoptosis via the selective inhibition of HDAC6. thieme-connect.comnih.gov
In Vitro Neuroprotective Properties of this compound
This compound, a diarylheptanoid glycoside isolated from the bark of Betula platyphylla, has demonstrated notable neuroprotective properties in various in vitro models. uni-regensburg.deresearchgate.net Research indicates that this natural compound, along with other major diarylheptanoids from B. platyphylla, can defend neuronal cells from toxic insults, suggesting its potential as a therapeutic agent for neurodegenerative conditions. nih.govresearchgate.net
Characterization of Neuroprotective Mechanisms in Neuronal Cell Culture Systems
The neuroprotective effects of this compound have been primarily investigated using neuronal cell culture systems, with a significant focus on its ability to counteract glutamate-induced neurotoxicity. nih.govresearchgate.net The immortalized mouse hippocampal cell line, HT22, which is particularly susceptible to oxidative stress-induced cell death, has been a key model in these studies. spandidos-publications.comnih.gov
Protection Against Glutamate-Induced Neurotoxicity:
Studies have shown that the standardized extract of B. platyphylla bark and its major diarylheptanoids, including this compound, significantly protect HT22 cells from the neurotoxic effects of high concentrations of glutamate (B1630785). nih.govresearchgate.net Glutamate-induced toxicity in HT22 cells is a well-established model for studying oxidative stress-mediated neuronal damage, as it involves the depletion of intracellular glutathione (B108866) (GSH) and a subsequent increase in reactive oxygen species (ROS). nih.gov
While direct quantitative data for this compound's effect on cell viability is not extensively detailed in the available literature, the protective action is consistently reported. nih.govresearchgate.net For context, studies on structurally similar diarylheptanoids provide insight into the potential efficacy. For instance, the related compound acerogenin C has been shown to significantly increase the viability of HT22 cells exposed to glutamate in a dose-dependent manner. spandidos-publications.com
Modulation of Oxidative Stress:
A primary mechanism underlying the neuroprotective action of this compound and related diarylheptanoids is the mitigation of oxidative stress. spandidos-publications.com Research on other diarylheptanoids isolated from Quercus acutissima demonstrated a significant reduction in the overproduction of cellular peroxides in glutamate-injured HT22 cells. nih.gov These compounds also helped maintain the cellular antioxidative defense systems, including the levels of glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov
Although direct studies quantifying the effect of this compound on these specific antioxidant enzymes are limited, the neuroprotective activity of acerogenin C, a compound from Acer nikoense, has been linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. spandidos-publications.com This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of several antioxidant genes, including HO-1, which in turn helps to reduce ROS levels and protect neuronal cells from damage. spandidos-publications.com Given the structural similarity, it is plausible that this compound employs a similar mechanism.
| Compound/Extract | Cell Line | Toxic Insult | Observed Neuroprotective Effect | Reference |
|---|---|---|---|---|
| This compound | HT22 | Glutamate | Significantly protected cells from neurotoxicity. | nih.govresearchgate.net |
| Standardized Extract of Betula platyphylla Bark (contains this compound) | HT22 | Glutamate | Significantly protected cells against neurotoxicity insult. | nih.govresearchgate.net |
| Acerogenin C | HT22 | Glutamate (5 mM) | Significantly increased cell viability in a dose-dependent manner (at 20 and 40 µM). | spandidos-publications.com |
| Diarylheptanoids from Quercus acutissima | HT22 | Glutamate | Significantly reduced cellular peroxide overproduction and maintained antioxidative defense systems (GSH, GR, GPx). | nih.gov |
Inhibition of Histone Deacetylase 6 (HDAC6):
A distinct and significant neuroprotective mechanism of this compound is its activity as a selective inhibitor of histone deacetylase 6 (HDAC6). researchgate.net HDAC6 is a unique, primarily cytoplasmic, histone deacetylase that plays a role in various cellular processes, including protein degradation and cell motility. While many HDAC inhibitors are known, isoform-selective inhibitors like this compound are valuable for dissecting the specific roles of individual HDACs.
In the context of cancer, this compound has been shown to synergistically enhance the pro-apoptotic effects of other HDAC inhibitors in colon cancer cells. researchgate.net However, HDAC6 inhibition is also emerging as a potential therapeutic strategy for neurodegenerative diseases. Inhibition of HDAC6 has been linked to anti-inflammatory effects in the brain, particularly through the modulation of microglial activation. nih.gov By inhibiting HDAC6, this compound may help to suppress the production of pro-inflammatory mediators by microglia, thus protecting neurons from inflammatory damage.
| Mechanism | Compound | Cell System | Key Findings | Reference |
|---|---|---|---|---|
| Modulation of Oxidative Stress | Acerogenin C | HT22 cells | Suppressed glutamate-induced ROS generation; Upregulated Nrf2/HO-1 signaling pathway. | spandidos-publications.com |
| Diarylheptanoids (from Quercus acutissima) | HT22 cells | Reduced cellular peroxide overproduction; Maintained levels of GSH, GR, and GPx. | nih.gov | |
| HDAC6 Inhibition | This compound | HT29 cells (colon cancer) | Selectively inhibited HDAC6 catalytic activity; Synergistically enhanced apoptosis with other HDAC inhibitors. This mechanism is proposed to have neuroprotective implications. | researchgate.net |
Structure Activity Relationship Sar Elucidation for Aceroside Viii
Identification of Structural Moieties Crucial for HDAC6 Inhibitory Potency and Selectivity
Aceroside VIII has been identified as a selective, albeit weak, inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various diseases, including cancer. frontiersin.orgfrontiersin.orgthieme-connect.com The general structure of HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme. researchgate.netdoi.orgresearchgate.net
The selectivity of inhibitors for HDAC6 is often attributed to its uniquely wide and shallow catalytic tunnel compared to other HDAC isoforms. researchgate.net This structural feature allows HDAC6 to accommodate inhibitors with bulkier linker and cap groups. researchgate.net this compound, as a diarylheptanoid, possesses two aromatic rings connected by a seven-carbon chain, a structure well-suited to interact with the distinct topology of the HDAC6 active site.
Key structural features of this compound and their putative roles in HDAC6 inhibition are detailed below:
Diarylheptanoid Scaffold : The core structure, comprising two phenyl rings linked by a C7 chain, serves as the primary framework. The two aromatic rings likely function as the cap group, while the heptanoid chain acts as the linker. researchgate.net
Bulky Aromatic Rings : The presence of two aromatic rings is a critical feature. The expansive active site of HDAC6 can accommodate these large moieties, a characteristic that contributes to the compound's selectivity over other HDAC isoforms with narrower active sites. researchgate.net These rings can form favorable offset aromatic π-π stacking interactions with key phenylalanine residues (F583 and F643) within the HDAC6 active site cleft. nih.gov
Heptanoid Linker : The seven-carbon chain connecting the aryl groups provides the appropriate length and flexibility to position the cap groups for optimal interaction at the mouth of the active site. doi.org
Hydroxyl and Glycosyl Groups : While the diarylheptanoid backbone is crucial, the specific substitutions, including hydroxyl (-OH) groups on the phenyl rings and the glycosyl moiety, modulate the molecule's solubility and binding interactions through hydrogen bonds with amino acid residues in the active site.
Research has shown that while this compound is a weak inhibitor on its own, it acts synergistically with other, more potent selective HDAC6 inhibitors like A452. thieme-connect.comnih.govnih.gov This suggests that its binding, while selective, may alter the conformation of the enzyme to enhance the binding or efficacy of other inhibitors. frontiersin.orgnih.gov
Table 1: Structural Moieties of this compound and Their Role in HDAC6 Inhibition
| Structural Moiety | Putative Role in HDAC6 Inhibition | Supporting Evidence |
|---|---|---|
| Diarylheptanoid Core | Provides the fundamental scaffold; the two aryl groups act as the cap and the C7 chain as the linker. | General structure for diarylheptanoid anticancer activity. researchgate.net |
| Bulky Phenyl Rings (Cap) | Fits into the wide catalytic tunnel of HDAC6, contributing to isoform selectivity. Forms π-π interactions with key residues. | HDAC6's active site is wider than other isoforms, accommodating bulky groups. researchgate.net Aromatic linkers interact with F583 and F643. nih.gov |
| Seven-Carbon Chain (Linker) | Spans the active site tunnel, positioning the cap groups for surface interactions. | The linker is a key component of the general tripartite structure of HDAC inhibitors. doi.org |
| Phenolic Hydroxyl Groups | Form hydrogen bonds with active site residues, enhancing binding affinity. | Hydrogen bonding is a critical interaction for inhibitor binding. nih.gov |
Correlation between Chemical Structure and Antioxidant Efficacy
Diarylheptanoids as a chemical class are recognized for possessing a range of biological activities, including antioxidant properties. nih.gov The antioxidant capacity of phenolic compounds like this compound is primarily attributed to the presence of hydroxyl groups on their aromatic rings.
The key structural determinants for the antioxidant efficacy of this compound include:
Phenolic Hydroxyl Groups : The hydroxyl (-OH) substituents on the two phenyl rings are the most critical feature for antioxidant activity. These groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring, which makes the parent molecule an effective radical scavenger.
Substitution Pattern : The position and number of hydroxyl groups on the aromatic rings are crucial. Ortho- and para-positioning of hydroxyl groups can enhance antioxidant activity due to the increased stability of the resulting radical through intramolecular hydrogen bonding or extended resonance.
While specific studies detailing the precise SAR for this compound's antioxidant activity are limited, the general principles of antioxidant phenolic compounds strongly suggest that its efficacy is directly correlated with the hydrogen-donating ability of its phenolic moieties. mdpi.comnih.gov
Structural Features Influencing Anti-proliferative Activities of this compound
The anti-proliferative effects of this compound are closely linked to its activity as an HDAC6 inhibitor. nih.gov By inhibiting HDAC6, the compound can lead to the accumulation of acetylated proteins, such as α-tubulin, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately triggers apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com
Research indicates a positive correlation between the diarylheptanoid structure and anticancer activity, specifically noting the importance of two aromatic rings joined by a seven-carbon chain, a glucosyl group at the C-5 position, and a carbonyl group at the C-3 position. researchgate.net
Studies comparing this compound with structurally similar diarylheptanoids, such as platyphylloside (B2517065), have provided insights into its anti-proliferative SAR. In several cancer cell lines, this compound displayed weaker anti-proliferative activity than platyphylloside. nih.gov For instance, against renal cancer cell lines A498 and U031, platyphylloside showed IC₅₀ values of 17.5 and 16.6 µM, respectively, whereas this compound had an IC₅₀ value greater than 20.0 µM in both lines. nih.gov This suggests that subtle structural differences, potentially in the oxygenation pattern or the nature of the glycosidic linkage on the heptanoid chain, can significantly impact cytotoxic potency.
Despite its modest individual potency, this compound demonstrates a significant synergistic effect in enhancing the anti-proliferative and apoptotic activity of other HDAC6 inhibitors. thieme-connect.comnih.gov When combined with the inhibitor A452 in HT29 colon cancer cells, a low concentration of this compound (10 µM) dramatically increased the growth inhibition caused by A452. frontiersin.org
Table 2: Anti-proliferative Activity of this compound and a Related Compound
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| This compound | A498 | Renal | > 20.0 nih.gov |
| This compound | U031 | Renal | > 20.0 nih.gov |
| This compound | COLO205 | Colon | > 20.0 nih.gov |
| This compound | KM12 | Colon | > 20.0 nih.gov |
| Platyphylloside | A498 | Renal | 17.5 nih.gov |
| Platyphylloside | U031 | Renal | 16.6 nih.gov |
| Platyphylloside | COLO205 | Colon | 11.8 nih.gov |
Computational Chemistry Approaches in this compound SAR Studies (e.g., Molecular Docking)
Computational chemistry provides powerful tools for investigating SAR by simulating the interaction between a ligand like this compound and its biological target at a molecular level. nih.govbioscipublisher.com Molecular docking is a particularly valuable technique used to predict the preferred orientation and binding affinity of a molecule within the active site of a protein. eddc.sgijisrt.com
Although specific molecular docking studies published for this compound are not widely available, the methodology is routinely applied to understand how other inhibitors bind to HDAC6. doi.orgnih.gov A computational approach to studying the SAR of this compound would involve the following:
Homology Modeling or Use of Crystal Structure : A three-dimensional model of the HDAC6 protein is required. This is readily available from protein databases, as the crystal structure of human HDAC6 has been solved. doi.orgnih.gov
Molecular Docking Simulation : The 3D structure of this compound would be computationally "docked" into the catalytic domain of HDAC6. Docking algorithms would sample numerous possible conformations and orientations of this compound within the binding pocket and score them based on calculated binding free energy. plos.org
Binding Mode Analysis : The results would predict the most stable binding pose. Researchers could then visualize the specific intermolecular interactions, such as hydrogen bonds between the hydroxyl/glycosyl groups of this compound and polar amino acid residues (e.g., Y745, H573, H574), and π-π stacking interactions between its phenyl rings and the aromatic residues F583 and F643 that line the active site. nih.gov
SAR Hypothesis Generation : By computationally modifying the structure of this compound (e.g., altering the position of hydroxyl groups, changing the linker length) and re-docking the new analogues, researchers can generate hypotheses about which structural features are most critical for binding affinity and selectivity. This in silico analysis helps prioritize the synthesis of new, potentially more potent and selective inhibitors, streamlining the drug discovery process. nih.govnih.gov
Such computational studies could elucidate why this compound is selective for HDAC6 and provide a structural basis for its synergistic effects with other inhibitors, offering a rational path for the design of novel therapeutic agents.
Advanced Analytical and Spectroscopic Characterization of Aceroside Viii
Mass Spectrometry-Based Methods for Comprehensive Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of natural products like Aceroside VIII, offering high sensitivity and detailed structural information from minimal sample amounts.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for the accurate determination of the molecular formula of a compound. This "soft ionization" technique allows for the ionization of molecules with minimal fragmentation, providing a clear molecular ion peak. The high resolution of the mass analyzer enables the differentiation of compounds with the same nominal mass but different elemental compositions.
For diarylheptanoids isolated from Betula species, HR-ESI-MS is routinely used to establish their molecular formulas by providing highly accurate mass measurements of the molecular ion, often as an adduct with ions like sodium ([M+Na]⁺) or formate (B1220265) ([M+HCOO]⁻). This precise mass is then used to calculate the elemental composition with a high degree of confidence.
Table 1: Representative HR-ESI-MS Data for a Diarylheptanoid (Please note: Specific experimental data for this compound is not publicly available. This table is a representative example for a similar class of compounds.)
| Ion Type | Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | Data not available | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available | Data not available |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the targeted and untargeted analysis of complex mixtures, such as plant extracts. researchgate.net In the context of metabolomic profiling of Betula platyphylla, LC-MS/MS allows for the separation of various phytochemicals, including this compound, from the crude extract. ncsu.edu
Following separation by LC, the compound is ionized and subjected to tandem mass spectrometry. In the first stage (MS1), the parent ion is selected. In the second stage (MS2), this parent ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and is instrumental for structural annotation. nih.govmdpi.com By comparing the fragmentation patterns to databases or through manual interpretation, the structure of the compound can be confirmed. sdsu.edu This technique is particularly useful for differentiating between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structure elucidation of organic molecules, providing unambiguous information about the carbon-hydrogen framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Representative ¹H and ¹³C NMR Data for this compound (Please note: A complete and officially published NMR data table for this compound is not available in the public domain. The data below is a hypothetical representation based on the known structure of a diarylheptanoid glycoside.)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| ... | ... | ... |
| Aromatic C/H | Data not available | Data not available |
| Glycosyl C/H | Data not available | Data not available |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov It is used to establish the sequence of protons in spin systems, for example, within the heptane (B126788) chain and the sugar moiety.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.net It is fundamental for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). nih.gov HMBC is crucial for connecting the different spin systems identified by COSY, establishing the connectivity across quaternary carbons and between the diarylheptanoid aglycone and the sugar unit.
Complementary Spectroscopic Techniques
In addition to MS and NMR, other spectroscopic techniques provide valuable complementary information for the full characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For diarylheptanoids like this compound, the absorption maxima (λmax) are characteristic of the phenolic aromatic rings and any conjugated systems present in the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, characteristic absorption bands would be expected for hydroxyl (-OH) groups, aromatic C=C bonds, C-O bonds, and the glycosidic linkage.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used for chiral molecules to investigate their stereochemical features. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum can provide information about the absolute configuration of stereocenters in the molecule, which is particularly important for natural products with multiple chiral centers like this compound.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful chiroptical techniques used to investigate the stereochemical properties of chiral molecules like this compound. These methods provide information about the three-dimensional arrangement of atoms and can be instrumental in assigning the absolute configuration of stereocenters.
While the literature indicates that ORD has been utilized in the comprehensive spectroscopic analysis of this compound, specific numerical data for its optical rotation at various wavelengths are not extensively detailed in readily available public sources. However, related studies on similar compounds often report specific rotation values ([α]D) to characterize the molecule's interaction with plane-polarized light.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides valuable information about the electronic transitions within a chiral molecule. A reported experimental electronic circular dichroism (ECD) spectrum for a compound identified as congener of this compound displayed a negative Cotton effect at approximately 237 nm. This finding is significant for confirming the absolute configuration of the molecule. Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can be employed to correlate the experimental CD spectrum with a specific stereoisomer, thus providing a reliable assignment of the absolute configuration.
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The diarylheptanoid structure of this compound contains aromatic rings, which act as chromophores.
The UV/Vis spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of the electronic transitions within its phenyl groups. While a specific, publicly available, full UV/Vis spectrum for this compound is not consistently reported across the literature, related diarylheptanoids typically exhibit strong absorptions in the ultraviolet region, often around 280 nm, which is characteristic of the π → π* transitions in the benzene (B151609) rings. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis.
Quantitative Chromatographic Analysis of this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and quantification of this compound from natural product extracts and other complex mixtures.
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Analytical HPLC is the gold standard for assessing the purity of chemical compounds. A specific method for the purity assessment of this compound would involve a reversed-phase HPLC system, which separates compounds based on their hydrophobicity.
A typical HPLC method for the purity analysis of this compound would utilize a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The flow rate is generally maintained around 1.0 mL/min, and detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, such as 280 nm. The purity of an this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. High-purity reference standards of this compound would be expected to show a purity level of ≥95%.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile | |
| Gradient | A time-based gradient from a higher |
| percentage of A to a higher percentage of B | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Validation of Analytical Procedures for this compound Quantification
For an analytical method to be considered reliable for the quantification of this compound, it must undergo a thorough validation process. Method validation ensures that the procedure is suitable for its intended purpose and provides accurate and precise results. The key validation parameters, as typically defined by regulatory guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, a calibration curve would be constructed by plotting the peak area against a series of known concentrations. A high correlation coefficient (R² > 0.99) would indicate good linearity.
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the analyte recovered is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Representative Validation Parameters for a Hypothetical HPLC Method for this compound Quantification
| Parameter | Typical Acceptance Criteria | Illustrative Value for this compound Method |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Precision (RSD) | ≤ 2% | < 1.5% |
| Accuracy (Recovery) | 98 - 102% | 99.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.5 µg/mL |
Emerging Research Frontiers and Future Academic Perspectives on Aceroside Viii
Discovery of Novel Molecular Targets Beyond HDAC6
While the selective inhibition of HDAC6 by Aceroside VIII is well-documented, the scientific community is actively exploring its interactions with other cellular targets. nih.govsemanticscholar.orgfrontiersin.org This investigation is crucial for a comprehensive understanding of its pharmacological effects and for identifying potential new therapeutic avenues. The inhibition of HDAC6 has downstream effects on various signaling pathways critical in cancer progression, suggesting a multi-faceted mechanism of action. mdpi.compreprints.orgbiorxiv.org
HDAC6 is known to be involved in the regulation of key signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. mdpi.compreprints.org By inhibiting HDAC6, this compound may indirectly modulate the activity of proteins within these cascades. For instance, HDAC6 deacetylates and activates ERK1/2; therefore, its inhibition could lead to the deactivation of AKT and ERK signaling, which in turn can suppress tumor proliferation and induce apoptosis. mdpi.compreprints.org
Furthermore, HDAC6 deacetylates the tumor suppressor protein p53. Inhibition of HDAC6 can lead to increased acetylation of p53, enhancing its tumor-suppressive functions, including the upregulation of cell cycle inhibitors like p21 and the induction of apoptosis. mdpi.compreprints.org Another important substrate of HDAC6 is α-tubulin; its deacetylation by HDAC6 promotes microtubule disassembly. mdpi.com this compound's inhibitory action leads to an increase in acetylated α-tubulin, which can impact cell motility and division. nih.govthieme-connect.com
The potential for this compound to interact with other molecular targets is an active area of investigation. Given the structural similarities among HDAC isoforms, there is a possibility of off-target effects on other HDACs, although studies suggest it is selective for HDAC6. nih.govnih.gov Future research will likely focus on identifying other direct and indirect molecular interactors to build a complete picture of this compound's mechanism of action.
Chemical Biology and Medicinal Chemistry Efforts for Derivative Development
The unique structure of this compound presents a promising scaffold for the development of novel therapeutic agents. scribd.com Medicinal chemists are exploring the synthesis of various derivatives to enhance its potency, selectivity, and pharmacokinetic properties. These efforts are a key component of translating this natural product into a clinically viable drug candidate. ox.ac.uknih.gov
One area of focus is the modification of the glycosidic bond and the aromatic rings of the diarylheptanoid core. scribd.com By synthesizing and testing a library of these derivatives, researchers aim to understand the structure-activity relationships that govern its biological effects. For example, studies on derivatives of related diarylheptanoids have shown that modifications can significantly impact their melanogenesis-inhibitory and cytotoxic activities. scribd.com
The total synthesis of this compound and its analogues is another critical area of research. researchgate.net This not only provides a scalable source of the compound for further studies but also allows for the creation of derivatives with specific modifications designed to probe its binding interactions and mechanism of action. These synthetic efforts are crucial for optimizing the therapeutic potential of this compound. thieme-connect.com
Application of Integrated Omics Technologies (e.g., Proteomics, Transcriptomics)
The advent of omics technologies offers a powerful lens through which to view the global cellular effects of this compound. mdpi.com By integrating data from proteomics, transcriptomics, and metabolomics, researchers can construct a comprehensive map of the molecular changes induced by this compound. semanticscholar.org This systems-level approach is essential for uncovering novel mechanisms and identifying biomarkers of response.
Transcriptomic studies, such as RNA sequencing, can reveal the full spectrum of gene expression changes that occur in cells treated with this compound. oatext.com This can help identify not only the direct targets of the compound but also the downstream signaling pathways that are affected. nih.gov For instance, transcriptomic analysis could confirm the modulation of genes involved in cell cycle control and apoptosis that are regulated by p53.
Proteomics, the large-scale study of proteins, provides a complementary layer of information. nih.gov By quantifying changes in protein abundance and post-translational modifications, such as acetylation, proteomics can directly assess the impact of this compound on its targets and cellular machinery. nih.govmdpi.com For example, a proteomics approach could quantify the increase in acetylated α-tubulin following treatment, providing a direct measure of HDAC6 inhibition. nih.govthieme-connect.com
The integration of these multi-omics datasets is a key challenge and opportunity. nih.gov By combining information from the genome, transcriptome, and proteome, researchers can build more accurate models of how this compound functions and identify potential synergistic drug combinations. semanticscholar.orgresearchgate.net
Elucidation of this compound's Role in Plant Chemical Ecology and Physiology
Plants produce a vast array of secondary metabolites to interact with their environment, and diarylheptanoids like this compound are believed to play a role in protecting the plant from herbivores and pathogens. nih.gov Research into the chemical ecology of Acer species can provide insights into the evolutionary pressures that led to the production of this compound and its potential ecological functions. researchgate.netresearchgate.net
Furthermore, understanding the biosynthesis of this compound in plants can open up new avenues for its production. utupub.fi Metabolic engineering of plants or microorganisms could provide a sustainable and scalable source of this valuable compound. Studies on the metabolic profiling of Acer species have already begun to shed light on the biosynthetic pathways involved. nih.gov The investigation of this compound's role in plant physiology, such as its potential involvement in stress responses, is another active area of research. researchgate.net
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery and development. conferencenrml.comresearchgate.netemanresearch.org In the context of this compound, computational approaches are being used to predict its binding modes, identify potential new targets, and guide the design of more effective derivatives. nih.govnih.gov
Molecular docking simulations can provide detailed insights into how this compound interacts with the active site of HDAC6 and other potential protein targets. science.govmdpi.comnih.gov These models can help explain its selectivity and provide a rational basis for designing new inhibitors with improved properties. By understanding the key interactions at an atomic level, chemists can make more informed decisions about which modifications to explore. unisi.it
Quantitative structure-activity relationship (QSAR) studies are another powerful computational tool. emanresearch.org By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of new, untested derivatives. This can help prioritize which compounds to synthesize and test, saving time and resources.
In silico screening of large compound libraries against the structure of HDAC6 or other potential targets is another promising application of computational modeling. science.gov This can lead to the discovery of entirely new chemical scaffolds that could be developed into novel therapeutics. As computational methods continue to advance, they will play an increasingly important role in unlocking the full therapeutic potential of this compound and other natural products.
Q & A
Q. What are the primary natural sources of Aceroside VIII, and how is it isolated for research purposes?
this compound is primarily isolated from Betula platyphylla (Asian white birch) and Alnus viridis (green alder) bark using high-speed counter-current chromatography (HSCCC), a technique optimized for separating diarylheptanoids with anti-proliferative properties . Methanolic extracts are fractionated, and structural validation is performed via exact mass spectrometry (e.g., m/z 594.2887) and nuclear magnetic resonance (NMR) .
Q. What standard assays are used to evaluate this compound’s HDAC inhibitory activity?
HDAC6 inhibition is typically assessed using fluorometric assays with recombinant HDAC isoforms. This compound’s selectivity for HDAC6 (vs. Class I/II HDACs) is determined by comparing IC₅₀ values across isoforms. Cell-based assays, such as acetylation status analysis of α-tubulin (an HDAC6 substrate), are used to confirm activity in vitro .
Q. How is this compound’s anti-proliferative activity tested in cancer cell lines?
Researchers employ dose-response experiments (e.g., 0–25 μM concentrations) on cell lines like COLO205 (colon cancer), KM12 (colorectal cancer), and A498 (renal carcinoma). Viability is measured via MTT or ATP-based assays, with platyphyloside often used as a comparator compound .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s efficacy across cancer cell lines?
Discrepancies in potency (e.g., stronger effects in COLO205 vs. A498 cells) may arise from differences in HDAC6 expression or metabolic uptake. Researchers should:
Q. How can researchers elucidate this compound’s dual role in HDAC6 inhibition and antioxidant activity?
Mechanistic studies should integrate:
- In vitro ROS scavenging assays (e.g., DPPH radical quenching) to quantify antioxidant capacity.
- Transcriptomic analysis (RNA-seq) to identify pathways co-regulated by HDAC6 inhibition and oxidative stress modulation.
- Structural-activity relationship (SAR) studies to determine if phenolic hydroxyl groups mediate both effects .
Q. What methodologies validate this compound’s NOX4 inhibitory activity observed in Alnus viridis extracts?
- Use NOX4-specific luciferase reporter assays in HEK293T cells transfected with NOX4 constructs.
- Compare inhibition kinetics with known NOX4 inhibitors (e.g., GKT137831).
- Perform molecular docking simulations to predict binding affinity to NOX4’s catalytic domain .
Experimental Design and Data Analysis
Q. How should researchers optimize purification protocols for this compound to ensure reproducibility?
- Document solvent systems (e.g., ethyl acetate/n-butanol/water ratios) and HSCCC parameters (flow rate, rotation speed).
- Validate purity via high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and mass spectrometry .
- Provide detailed spectral data (¹H/¹³C NMR, HR-MS) in supplementary materials for peer validation .
Q. What statistical approaches are recommended for analyzing dose-response data in anti-cancer studies?
- Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across cell lines.
- Include confidence intervals and effect size metrics to address variability in biological replicates .
Cross-Disciplinary Applications
Q. How can this compound be integrated into studies on aging-related diseases?
Preclinical models (e.g., senescent cell cultures or aged murine models) can assess its impact on:
Q. What synergies exist between this compound and other natural HDAC inhibitors?
Combinatorial screens with Class I/II inhibitors (e.g., isoliquiritigenin) may reveal additive or synergistic effects. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
